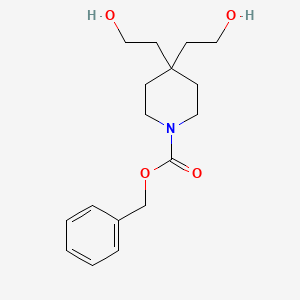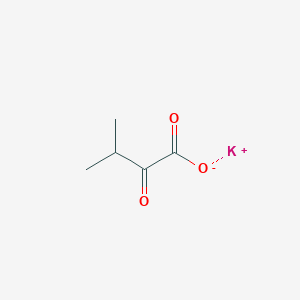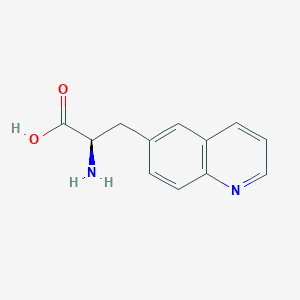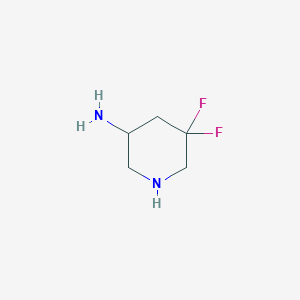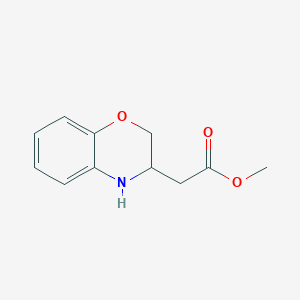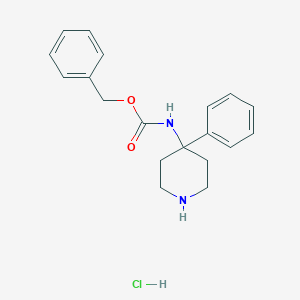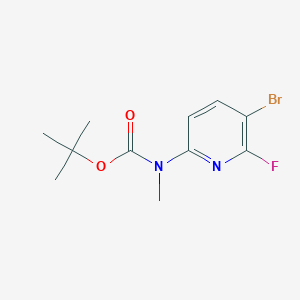
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate: is a chemical compound with the molecular formula C11H14BrFN2O2 and a molecular weight of 305.14 g/mol . It is a derivative of pyridine, featuring bromine and fluorine substituents on the pyridine ring, and a tert-butyl carbamate group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is then subjected to bromination and fluorination reactions to introduce the bromine and fluorine substituents.
Carbamate Formation: The brominated and fluorinated pyridine derivative is then reacted with tert-butyl chloroformate and a suitable base to form the tert-butyl carbamate group.
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent unwanted side reactions.
Chemical Reactions Analysis
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents for substitution reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts for cross-coupling reactions.
Scientific Research Applications
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)(methyl)carbamate can be compared with other similar compounds:
tert-Butyl (5-bromo-6-chloropyridin-2-yl)(methyl)carbamate: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.
tert-Butyl (5-bromo-6-methylpyridin-2-yl)(methyl)carbamate: The presence of a methyl group instead of a fluorine atom can influence the compound’s steric and electronic properties.
tert-Butyl (5-bromo-6-aminopyridin-2-yl)(methyl)carbamate: The amino group can introduce different hydrogen bonding interactions compared to the fluorine atom.
These comparisons highlight the unique properties of this compound, particularly its ability to form specific interactions with molecular targets due to the presence of both bromine and fluorine substituents.
Properties
Molecular Formula |
C11H14BrFN2O2 |
|---|---|
Molecular Weight |
305.14 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-6-fluoropyridin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H14BrFN2O2/c1-11(2,3)17-10(16)15(4)8-6-5-7(12)9(13)14-8/h5-6H,1-4H3 |
InChI Key |
AQCGIQHQCAUEPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC(=C(C=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


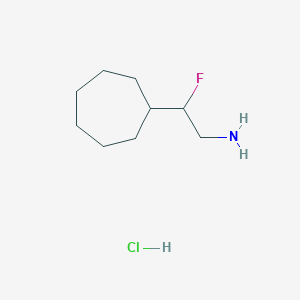
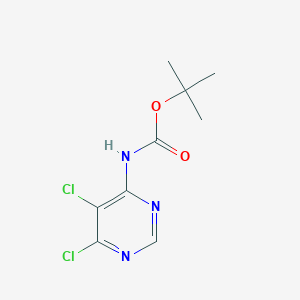
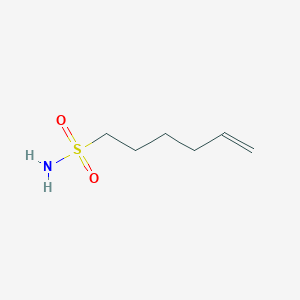

![1-Azaspiro[3.3]heptan-3-ol](/img/structure/B13501802.png)
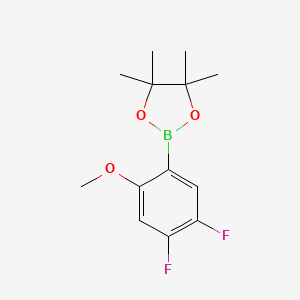
![4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B13501828.png)
